(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Piperidine ring formation: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling reactions: The benzo[d]thiazole and piperidine intermediates are then coupled using a suitable linker, often through reductive amination.
Acrylamide formation: The final step involves the reaction of the coupled intermediate with furan-2-carboxaldehyde and acrylamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the acrylamide moiety.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the furan ring could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide imparts unique electronic and steric properties, potentially enhancing its reactivity and stability compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(8-7-16-4-3-13-25-16)21-14-15-9-11-23(12-10-15)20-22-17-5-1-2-6-18(17)26-20/h1-8,13,15H,9-12,14H2,(H,21,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBOCHCMUZWZJT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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